
N-(2-Aminoethyl)glycine
Overview
Description
N-(2-Aminoethyl)glycine (AEG) is a non-proteinogenic amino acid derivative with the molecular formula C₄H₁₀N₂O₂. It is a critical structural component of peptide nucleic acids (PNAs), synthetic DNA/RNA analogs first designed by Nielsen et al. in 1991 . In PNAs, the sugar-phosphate backbone of natural nucleic acids is replaced by a neutral polyamide backbone composed of repeating this compound units linked via peptide bonds. Nucleobases (purines and pyrimidines) are attached to this backbone through methyl carbonyl linkers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)glycine typically involves the reaction of glycine with ethylenediamine under controlled conditions. One common method includes the protection of the amino group of glycine, followed by the reaction with ethylenediamine and subsequent deprotection. The reaction conditions often involve the use of solvents like methanol and water, with the reaction being carried out at temperatures around 0°C to 100°C .
Industrial Production Methods: Industrial production of this compound involves scalable and cost-effective routes. One such method includes the direct coupling of nucleobase thymine with the backbone ethyl N-(tert-butoxycarbonyl)aminoethyl-N-chloroacetylglycinate, which is prepared from the reaction of ethyl N-(tert-butoxycarbonyl)aminoethylglycinate with chloroacetyl chloride . This method yields the product with high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(2-Aminoethyl)glycine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products: The major products formed from these reactions include various substituted glycine derivatives, oxo compounds, and reduced amine derivatives.
Scientific Research Applications
N-(2-Aminoethyl)glycine has a wide range of applications in scientific research:
Biology: It serves as a building block for synthetic biology applications, including the creation of artificial genetic systems.
Medicine: It is explored for its potential in gene therapy and as a diagnostic tool due to its ability to hybridize with DNA and RNA.
Industry: It is used in the production of various polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)glycine involves its ability to form stable complexes with nucleic acids. This is due to its peptide-like backbone, which allows it to hybridize with DNA and RNA through Watson-Crick base pairing. The neutral backbone of this compound reduces electrostatic repulsion, enhancing the stability of the hybrid complexes. This property makes it a valuable tool for antisense and antigene therapies .
Comparison with Similar Compounds
Key Properties of AEG-Based PNAs:
- Enzyme Resistance : PNAs resist degradation by nucleases and proteases due to their unnatural backbone .
- Thermal Stability : The neutral backbone reduces electrostatic repulsion, enabling stronger hybridization with DNA/RNA and higher thermal stability compared to natural nucleic acids .
- Salt Independence : Hybridization efficiency is less dependent on ionic strength, unlike DNA/RNA .
AEG-derived PNAs are widely used in molecular biology for antisense therapies, gene editing, and biosensors due to these advantages .
Comparison with Structurally and Functionally Similar Compounds
Natural Nucleic Acids (DNA/RNA)
(a) Phosphorothioate DNA
- Backbone : Sulfur-modified phosphate groups.
- Advantages : Improved nuclease resistance compared to DNA.
- Limitations : Reduced binding affinity and higher toxicity compared to PNAs .
(b) Locked Nucleic Acids (LNAs)
- Backbone : Bridged ribose sugars.
- Advantages : High binding affinity and nuclease resistance.
- Limitations : Charged backbone limits cellular uptake compared to neutral PNAs .
Glycine Derivatives
(a) N-Chloroacetylglycine
- Structure : Glycine with a chloroacetyl group.
- Application : Intermediate in pharmaceutical synthesis (e.g., antibiotics).
- Contrast: Unlike AEG, it lacks the aminoethyl group critical for PNA backbone formation .
(b) N-Benzoylglycylglycine
- Structure : Glycine-glycine dipeptide with a benzoyl group.
- Application : Used in peptide synthesis and biochemical studies.
- Contrast: No role in nucleic acid mimicry .
Anti-HIV Cyclam Derivatives
AEG-containing macrocycles, such as N-(2-aminoethyl)propane-1,3-diamine-linked cyclam, exhibit anti-HIV-1 activity by blocking viral entry . However, their potency is lower than that of zinc-ejecting agents like azidothymidine (AZT) .
Pharmacological Co-Administration
AEG acts as a dipeptidase inhibitor when co-administered with carbapenem antibiotics, reducing renal metabolism of the drug and enhancing efficacy .
Analytical Chemistry
Limitations of AEG Derivatives
Biological Activity
N-(2-Aminoethyl)glycine (AEG) is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article explores the biological activity of AEG, focusing on its synthesis, interactions with biological macromolecules, and implications in cellular processes.
Chemical Structure and Synthesis
This compound is an amino acid derivative characterized by an aminoethyl side chain attached to the glycine backbone. Its synthesis has been explored through various methodologies, including green chemistry approaches that emphasize fewer steps and reduced environmental impact. Recent studies have developed new derivatives of aliphatic N-substituted glycine, highlighting the importance of structural modifications on biological activity .
Interaction with DNA
AEG has been identified as a significant component produced by cyanobacteria, where it serves as a backbone for peptide nucleic acids (PNAs). This discovery indicates its potential role in genetic material stability and function . The binding affinity of AEG to DNA has been studied using various techniques, including circular dichroism and fluorescence spectroscopy, which demonstrated groove binding interactions. Molecular docking studies further revealed that AEG derivatives exhibit high negative docking energies, suggesting a strong tendency to interact with DNA .
Cellular Uptake and Toxicity
Research on the gastrointestinal absorption of AEG analogs indicates that while the parent compound is absorbed effectively, modifications at the amino or carboxyl functions can hinder absorption. Interestingly, oligomers of AEG showed enhanced absorption rates, suggesting that polymerization may improve bioavailability . Toxicity studies have assessed the effects of synthesized AEG derivatives on human foreskin fibroblast (HFF) cell lines, revealing IC50 values ranging from 127 to 344 μM after 48 hours, with variations in toxicity based on structural changes .
Cyanobacterial Production of AEG
A significant study highlighted the production of AEG in various axenic strains of cyanobacteria. This research not only identified AEG as a naturally occurring compound but also emphasized its presence across different morphological groups of cyanobacteria, indicating its ecological relevance .
Immunological Studies in Marine Species
Another investigation focused on marine flatfish (dab), where AEG was detected in neural tissues. The study correlated AEG levels with immune responses to environmental contaminants, suggesting that AEG may play a role in modulating immune functions in aquatic organisms .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What safety protocols are essential for handling N-(2-Aminoethyl)glycine in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (category 2A irritant) .
- Ventilation : Use fume hoods or local exhaust systems to avoid dust/aerosol inhalation .
- Storage : Store in airtight containers in cool, dark conditions away from oxidizers. Monitor degradation over time .
- Disposal : Collect waste in sealed containers. Incinerate via EPA-compliant chemical incinerators with scrubbers. Avoid environmental release .
Q. How is this compound synthesized for use in peptide nucleic acid (PNA) research?
- Methodological Answer :
- Step 1 : Prepare malonyl-linked glycoconjugates via solid-phase synthesis using Boc-protected monomers.
- Step 2 : Purify intermediates via reverse-phase HPLC, confirmed by NMR (e.g., ¹H and ¹³C spectra in D₂O/CD₃CN) .
- Step 3 : Deprotect using trifluoroacetic acid (TFA) and characterize via LC-MS .
Q. What analytical techniques confirm the identity of this compound in environmental samples?
- Methodological Answer :
- Sample Prep : Extract cyanobacterial biofilms (e.g., Pavilion Lake microbialites) with 0.1M TCA, centrifuge, and filter .
- Analysis : Use hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) for isomer separation. Validate with synthetic standards .
Advanced Research Questions
Q. How do researchers resolve co-elution challenges when quantifying this compound alongside isomers like BMAA and DAB?
- Methodological Answer :
- Chromatography : Optimize UPLC conditions with a BEH Amide column (2.1 × 150 mm, 1.7 µm) and 0.1% formic acid in acetonitrile/water gradients .
- Derivatization : Use 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) to enhance MS sensitivity and isomer resolution .
- Validation : Perform spike-recovery tests (85–110%) and cross-validate with orthogonal methods (e.g., GC-MS) .
Q. What role does this compound play in cyanobacterial metabolism, and how is this studied?
- Methodological Answer :
- Field Sampling : Collect microbialite biofilms at varying depths (11–46 m) to assess depth-dependent production .
- Metabolomics : Quantify via LC-MS/MS, revealing higher concentrations in shallow biofilms (22 ng/g) versus deeper samples. Compare with isotopic labeling to trace nitrogen assimilation pathways .
- Functional Studies : Knock out putative biosynthetic genes (e.g., nonribosomal peptide synthetases) to disrupt production .
Q. How is this compound utilized in constructing combinatorial glycopeptide libraries?
- Methodological Answer :
- Building Blocks : Synthesize Fmoc/Dde-protected monomers for orthogonal solid-phase assembly.
- Library Design : Incorporate carbohydrate moieties (e.g., mannose or galactose) via malonyl linkers for diversity .
- Screening : Use SPR or fluorescence polarization to assess binding affinity against targets (e.g., lectins) .
Q. What are the limitations in current ecological toxicity data for this compound, and how can these gaps be addressed?
- Methodological Answer :
- Data Gaps : No ecotoxicity (fish, algae), biodegradability, or bioaccumulation data exist .
- Testing Framework :
- Acute Toxicity : Conduct OECD Test 203 (fish) and 201 (algae) with 0.1–10 mg/L exposure.
- Degradation : Use OECD 301B (CO₂ evolution test) to assess biodegradability .
Q. Data Contradiction Analysis
Q. Why do studies report conflicting concentrations of this compound in cyanobacterial samples?
- Analysis :
- Isomer Interference : Co-occurrence with BMAA and DAB in cyanobacteria leads to false positives without optimized chromatography .
- Extraction Bias : Variability in extraction efficiency (e.g., TCA vs. methanol) impacts quantitation. Standardize protocols across labs .
- Depth Stratification : Concentrations vary with biofilm depth (e.g., 22 ng/g at 11 m vs. undetectable at 46 m), requiring stratified sampling .
Q. Methodological Tables
Table 1 : Key Analytical Parameters for this compound Quantitation
Parameter | UPLC-MS/MS Conditions | HILIC Conditions |
---|---|---|
Column | BEH Amide, 1.7 µm | XBridge BEH, 2.5 µm |
Mobile Phase | 0.1% FA in ACN/H₂O | 10 mM ammonium formate |
LOD | 0.05 ng/mL | 0.1 ng/g |
Recovery (%) | 92–108 | 85–102 |
Table 2 : Ecological Research Priorities
Parameter | Current Status | Recommended Study |
---|---|---|
Fish Toxicity | No data | OECD Test 203 |
Biodegradability | No data | OECD 301B |
Soil Mobility | No data | Batch equilibrium studies |
Properties
IUPAC Name |
2-(2-aminoethylamino)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c5-1-2-6-3-4(7)8/h6H,1-3,5H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIINGYXNCHTJTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50178844 | |
Record name | N-(2-Aminoethyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50178844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24123-14-6 | |
Record name | N-(2-Aminoethyl)glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24123-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Aminoethyl)glycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024123146 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Aminoethyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50178844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glycine, N-(2-aminoethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.805 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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